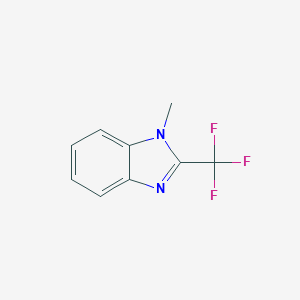

1-Methyl-2-(trifluoromethyl)benzimidazole

Description

BenchChem offers high-quality 1-Methyl-2-(trifluoromethyl)benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-2-(trifluoromethyl)benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-2-(trifluoromethyl)benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2/c1-14-7-5-3-2-4-6(7)13-8(14)9(10,11)12/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKYRNSRLGCTDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334490 |

Source

|

| Record name | 1-methyl-2-(trifluoromethyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384-46-3 |

Source

|

| Record name | 1-methyl-2-(trifluoromethyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methyl-2-(trifluoromethyl)benzimidazole

This technical guide provides a detailed overview of the primary synthesis pathways for 1-Methyl-2-(trifluoromethyl)benzimidazole, a key heterocyclic compound with applications in pharmaceutical and materials science research. The information is intended for researchers, scientists, and professionals in drug development, offering comprehensive experimental protocols and comparative data.

Introduction

1-Methyl-2-(trifluoromethyl)benzimidazole belongs to the benzimidazole class of heterocyclic compounds, which are of significant interest due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a trifluoromethyl group at the 2-position and a methyl group at the 1-position can significantly modulate the compound's lipophilicity, metabolic stability, and target-binding affinity. This guide outlines the two principal synthetic strategies for obtaining this target molecule: a two-step synthesis involving the formation and subsequent alkylation of a benzimidazole intermediate, and a one-pot synthesis starting from N-methyl-o-phenylenediamine.

Primary Synthesis Pathways

There are two main routes for the synthesis of 1-Methyl-2-(trifluoromethyl)benzimidazole:

-

Two-Step Synthesis: This is the most commonly referenced method, involving the initial formation of the 2-(trifluoromethyl)benzimidazole ring, followed by N-methylation.

-

One-Pot Synthesis: This approach involves the direct condensation of N-methylated phenylenediamine with a trifluoromethyl source.

The following sections provide detailed experimental protocols for each pathway.

Pathway 1: Two-Step Synthesis

This pathway is a robust and widely applicable method for generating N-alkylated benzimidazoles.

Step 1: Synthesis of 2-(Trifluoromethyl)benzimidazole

The first step is the formation of the benzimidazole ring via the Phillips cyclocondensation reaction.

-

Reaction: o-Phenylenediamine is condensed with trifluoroacetic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine in a suitable solvent such as 4M hydrochloric acid or a mixture of methanol and water.[1]

-

Reagent Addition: Slowly add an equimolar amount of trifluoroacetic acid to the solution.

-

Heating: Heat the reaction mixture to reflux (a temperature of 50°C has been cited for a methanol/water solvent system) for 2-4 hours.[1]

-

Work-up:

-

After cooling to room temperature, neutralize the reaction mixture with a base, such as ammonium hydroxide or sodium hydroxide solution, until a precipitate forms.

-

Collect the solid precipitate by filtration.

-

Wash the solid with cold water to remove any remaining salts.

-

-

Purification: The crude 2-(trifluoromethyl)benzimidazole can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

Step 2: N-Methylation of 2-(Trifluoromethyl)benzimidazole

The second step involves the alkylation of the N-H group of the benzimidazole ring.

-

Reaction: 2-(Trifluoromethyl)benzimidazole is treated with a methylating agent in the presence of a base.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-(trifluoromethyl)benzimidazole in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2]

-

Base Addition: Add a suitable base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to the solution to deprotonate the benzimidazole nitrogen.

-

Methylating Agent: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture. A patent for a similar benzimidazole alkylation used a significant excess of methyl iodide.[3]

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to a moderate heat (e.g., 35-45°C) for 2 to 8 hours.[2][3] The reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, pour the mixture into water to precipitate the product.

-

Extract the aqueous mixture with an organic solvent like ethyl acetate.

-

Combine the organic layers and wash with brine.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-Methyl-2-(trifluoromethyl)benzimidazole.

Diagram of the Two-Step Synthesis Pathway:

Pathway 2: One-Pot Synthesis

This pathway offers a more streamlined approach by starting with an N-methylated precursor, potentially reducing the number of synthetic steps and purification procedures.

-

Reaction: N-methyl-o-phenylenediamine is directly condensed with a trifluoroacetylating agent.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve N-methyl-o-phenylenediamine in a suitable solvent.

-

Reagent Addition: Add a trifluoroacetylating agent, such as trifluoroacetic acid or trifluoroacetic anhydride (TFAA).[4] TFAA is a highly reactive acylating agent and may be used with a non-nucleophilic base to scavenge the acid byproduct.[4]

-

Heating: Heat the reaction mixture to facilitate the cyclization and dehydration, forming the benzimidazole ring. The reaction conditions would likely be similar to the Phillips condensation.

-

Work-up and Purification: The work-up and purification would follow a similar procedure to that described in Step 1 of Pathway 1, involving neutralization, extraction, and chromatographic purification.

Diagram of the One-Pot Synthesis Pathway:

Quantitative Data Summary

| Reaction Step | Starting Materials | Product | Reported Yield | Reference(s) |

| Alkylation of a Benzimidazole Derivative | Tris(2-(benzimidazolyl-)methyl)amine, Methyl Iodide, NaOH | Tris(1-methyl-(2-benzimidazolyl-)methyl)amine | 78% | [3] |

| Alkylation of 2-(trifluoromethyl)-1H-benzimidazole | 2-(trifluoromethyl)-1H-benzimidazole, 4-bromobutyl acetate | 4-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]butyl acetate | 60-65% | [2] |

| Synthesis of 1-methylbenzimidazole (related compound) | Benzimidazole, Sodium Methylate, Methyl Trifluoroacetate | 1-Methylbenzimidazole | 72% | [1] |

| Synthesis of Polycyclic Benzimidazoles with CF₃ (related reaction type) | Benzimidazole derivatives with unactivated alkenes, CF₃SO₂Na | Polycyclic benzimidazoles containing a CF₃ group | 34-78% | [5] |

Conclusion

The synthesis of 1-Methyl-2-(trifluoromethyl)benzimidazole can be effectively achieved through either a two-step synthesis involving the formation and subsequent N-methylation of 2-(trifluoromethyl)benzimidazole, or a more direct one-pot synthesis from N-methyl-o-phenylenediamine. The two-step pathway is well-documented for analogous compounds and offers a reliable method. The one-pot synthesis presents a more efficient alternative, though specific reaction conditions may require optimization. The choice of pathway will depend on the availability of starting materials, desired purity, and scalability of the reaction. The provided protocols and data serve as a comprehensive guide for the successful synthesis of this important molecule.

References

- 1. 1-METHYLBENZIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Electrochemically mediated fluoroalkylation/cyclization of unactivated alkenes: synthesis of polycyclic benzimidazoles containing a CF3 group - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

physicochemical properties of 1-Methyl-2-(trifluoromethyl)benzimidazole

An In-depth Technical Guide on the Physicochemical Properties of 1-Methyl-2-(trifluoromethyl)benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a heterocyclic compound of significant interest in medicinal chemistry. This document summarizes key quantitative data, outlines representative experimental protocols, and provides visualizations of its synthesis workflow and a known signaling pathway.

Core Physicochemical Data

The following tables summarize the known and predicted . This data is crucial for understanding its behavior in biological systems and for designing further studies.

| Identifier | Value | Source |

| IUPAC Name | 1-methyl-2-(trifluoromethyl)-1H-benzimidazole | [1] |

| CAS Registry Number | 384-46-3 | [1] |

| Molecular Formula | C₉H₇F₃N₂ | [1][2] |

| Molecular Weight | 200.16 g/mol | [1][2] |

| Canonical SMILES | Cn1c(C(F)(F)F)nc2ccccc21 | [2] |

| InChIKey | YKKYRNSRLGCTDO-UHFFFAOYSA-N | [2] |

| Property | Value | Type | Source |

| Melting Point | 95-97 °C | Experimental | [1][3] |

| Boiling Point | 232.3 ± 40.0 °C | Predicted | [3] |

| Density | 1.34 ± 0.1 g/cm³ | Predicted | [3] |

| pKa | 3.12 ± 0.10 | Predicted | [3] |

| LogP | 2.59210 | Calculated | [2] |

| Appearance | Solid (at room temperature) | Experimental | [1] |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 1-Methyl-2-(trifluoromethyl)benzimidazole was not found in the reviewed literature, a general and representative method for the synthesis of N-substituted 2-(trifluoromethyl)benzimidazoles can be described based on established chemical principles.

Representative Synthesis of 1-Methyl-2-(trifluoromethyl)benzimidazole

The synthesis of 1-Methyl-2-(trifluoromethyl)benzimidazole can be conceptualized in a two-step process, which is a common strategy for the synthesis of N-substituted benzimidazoles.

Step 1: Synthesis of 2-(Trifluoromethyl)benzimidazole

This step involves the cyclocondensation of an o-phenylenediamine with trifluoroacetic acid.

-

Reactants: o-Phenylenediamine and trifluoroacetic acid.

-

Reaction Conditions: The reactants are typically heated together, often in the presence of a dehydrating agent or a catalyst such as a strong acid (e.g., polyphosphoric acid), to facilitate the cyclization and removal of water.

-

Work-up: The reaction mixture is cooled and then neutralized with a base (e.g., sodium bicarbonate solution). The crude product precipitates and is collected by filtration.

-

Purification: The crude 2-(trifluoromethyl)benzimidazole is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure intermediate.

Step 2: N-Methylation of 2-(Trifluoromethyl)benzimidazole

This step introduces the methyl group onto the nitrogen atom of the benzimidazole ring.

-

Reactants: 2-(Trifluoromethyl)benzimidazole and a methylating agent (e.g., methyl iodide, dimethyl sulfate).

-

Base: A base such as sodium hydride or potassium carbonate is used to deprotonate the benzimidazole nitrogen, making it nucleophilic.

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is typically used.

-

Reaction Conditions: The deprotonated 2-(trifluoromethyl)benzimidazole is reacted with the methylating agent at room temperature or with gentle heating until the reaction is complete (monitored by Thin Layer Chromatography).

-

Work-up: The reaction mixture is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

-

Purification: The final product, 1-Methyl-2-(trifluoromethyl)benzimidazole, is purified by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized 1-Methyl-2-(trifluoromethyl)benzimidazole would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the position of the methyl group.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.[1]

-

Melting Point Analysis: To assess the purity of the final compound.

Visualizations

The following diagrams illustrate a generalized workflow for the synthesis and characterization of 1-Methyl-2-(trifluoromethyl)benzimidazole and its known mechanism of action in inducing ferroptosis.

Caption: Generalized workflow for the synthesis and characterization.

Caption: Signaling pathway for ferroptosis induction.

Biological Activities and Potential Applications

Derivatives of 2-(trifluoromethyl)benzimidazole have demonstrated a range of biological activities, highlighting their potential in drug development.

-

Anticancer Activity: Certain derivatives of 2-(trifluoromethyl)benzimidazole have been identified as novel ferroptosis inducers.[4][5] They have been shown to inhibit the cystine/glutamate antiporter (system Xc-), leading to the induction of ferroptosis, a form of programmed cell death.[4][5] This mechanism presents a promising avenue for cancer therapy.[4][5]

-

Antimicrobial and Antiparasitic Activity: Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties.[6][7] Specifically, 2-(trifluoromethyl)benzimidazole derivatives have been synthesized and evaluated for their potential as antimicrobial and antiparasitic agents.[8][9][10] These compounds have shown activity against various protozoa and bacteria.[8][9][10]

The unique , combined with its demonstrated biological activities, make it a valuable scaffold for the design and development of new therapeutic agents. Further research into its mechanism of action and structure-activity relationships is warranted to fully exploit its therapeutic potential.

References

- 1. 1-Methyl-2-trifluoro-methyl benzimidazole [webbook.nist.gov]

- 2. CAS#:384-46-3 | 1H-Benzimidazole,1-methyl-2-(trifluoromethyl)-(9CI) | Chemsrc [chemsrc.com]

- 3. 384-46-3 CAS MSDS (1H-Benzimidazole,1-methyl-2-(trifluoromethyl)-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the NMR Spectroscopic Data of 1-Methyl-2-(trifluoromethyl)benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 1-Methyl-2-(trifluoromethyl)benzimidazole. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development who are working with or interested in the characterization of this specific fluorinated heterocyclic compound.

Introduction

1-Methyl-2-(trifluoromethyl)benzimidazole is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the benzimidazole core in numerous pharmacologically active molecules. The incorporation of a trifluoromethyl group at the 2-position and a methyl group at the 1-position can profoundly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Accurate and detailed spectroscopic data are paramount for the unambiguous identification and characterization of this molecule, ensuring the integrity of research and development activities. This guide focuses on the detailed NMR spectroscopic data, which is fundamental for structural elucidation.

NMR Spectroscopic Data

The following tables summarize the available ¹H, ¹³C, and ¹⁹F NMR spectroscopic data for 1-Methyl-2-(trifluoromethyl)benzimidazole. This information is critical for confirming the synthesis and purity of the compound.

Table 1: ¹H NMR Spectroscopic Data of 1-Methyl-2-(trifluoromethyl)benzimidazole

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data of 1-Methyl-2-(trifluoromethyl)benzimidazole

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 3: ¹⁹F NMR Spectroscopic Data of 1-Methyl-2-(trifluoromethyl)benzimidazole

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available in search results |

Note: Despite extensive searches, specific experimental ¹H, ¹³C, and ¹⁹F NMR data for 1-Methyl-2-(trifluoromethyl)benzimidazole were not found in the public domain at the time of this compilation. The data tables are therefore presented as a template to be populated when such information becomes available.

Experimental Protocols

While the specific NMR data for the target compound is not available, a general experimental protocol for acquiring NMR spectra of similar benzimidazole derivatives can be outlined based on common laboratory practices.

General NMR Spectroscopy Protocol:

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

Sample Preparation: The compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR: Proton NMR spectra are typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to an internal standard, commonly tetramethylsilane (TMS) at 0.00 ppm.

-

¹³C NMR: Carbon-13 NMR spectra are acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the solvent peak or TMS.

-

¹⁹F NMR: Fluorine-19 NMR spectra are acquired to observe the signals of the trifluoromethyl group. Chemical shifts are typically referenced to an external standard such as CFCl₃ (0.00 ppm).

Synthesis and Logical Workflow

The synthesis of 1-Methyl-2-(trifluoromethyl)benzimidazole typically involves a two-step process. The logical workflow for its preparation and characterization is depicted in the following diagram.

Caption: A logical workflow diagram illustrating the synthesis, purification, and characterization of 1-Methyl-2-(trifluoromethyl)benzimidazole.

A publication in the Egyptian Journal of Basic and Applied Sciences describes the synthesis of 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole, reporting a yield of 91% and a melting point of 95–97°C[1]. The general procedure for the N-alkylation of 2-(trifluoromethyl)-1H-benzimidazole involves reacting it with an alkylating agent in the presence of a base in a suitable solvent[1].

Conclusion

This technical guide highlights the importance of detailed NMR spectroscopic data for the unequivocal characterization of 1-Methyl-2-(trifluoromethyl)benzimidazole. While specific experimental data is not currently available in the public domain, this document provides a framework for the type of information required and the experimental procedures typically employed. The provided synthesis workflow offers a logical path for the preparation and subsequent detailed analysis of this compound. It is anticipated that as research in this area progresses, the specific NMR data will become available, and this guide can be updated accordingly to provide a complete and invaluable resource for the scientific community.

References

An In-depth Technical Guide to the Infrared and Mass Spectrometry of 1-Methyl-2-(trifluoromethyl)benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of 1-Methyl-2-(trifluoromethyl)benzimidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the core spectral characteristics of the molecule as determined by Infrared (IR) Spectroscopy and Mass Spectrometry (MS), offering insights into its structural features and fragmentation behavior. Detailed experimental protocols and data visualizations are provided to support researchers in their analytical workflows.

Core Spectroscopic Data

The empirical formula for 1-Methyl-2-(trifluoromethyl)benzimidazole is C₉H₇F₃N₂, with a molecular weight of 200.16 g/mol .[1] The following tables summarize the key quantitative data obtained from IR and predicted for mass spectrometry.

Infrared (IR) Spectroscopy Data

The infrared spectrum of 1-Methyl-2-(trifluoromethyl)benzimidazole, obtained from a solid sample prepared as a mineral oil mull, reveals several characteristic absorption bands.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (from N-CH₃ and mineral oil) |

| ~1620 | Medium | C=N stretch (imidazole ring) |

| ~1500, 1460 | Strong | Aromatic C=C skeletal vibrations |

| ~1350 | Strong | C-F stretch (trifluoromethyl group) |

| ~1170, 1130 | Strong | C-F stretch (trifluoromethyl group) |

| ~750 | Strong | C-H out-of-plane bend (ortho-disubstituted benzene) |

Note: The region around 2900 cm⁻¹ may show interference from the mineral oil mull.[1]

Predicted Electron Ionization Mass Spectrometry (EI-MS) Data

| m/z (Predicted) | Relative Abundance | Proposed Fragment Ion |

| 200 | High | [M]⁺∙ (Molecular Ion) |

| 199 | Medium | [M-H]⁺ |

| 185 | Medium | [M-CH₃]⁺ |

| 131 | High | [M-CF₃]⁺ |

| 104 | Medium | [C₇H₆N]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of IR and MS data for 1-Methyl-2-(trifluoromethyl)benzimidazole.

Fourier Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid 1-Methyl-2-(trifluoromethyl)benzimidazole.

Methodology: Solid Sample (Mineral Oil Mull)

-

Sample Preparation:

-

Place approximately 10-20 mg of finely powdered 1-Methyl-2-(trifluoromethyl)benzimidazole into an agate mortar.

-

Add 1-2 drops of mineral oil (Nujol) to the mortar.

-

Grind the sample and oil together with the pestle until a smooth, translucent paste is formed. The particle size of the solid should be reduced to minimize scattering of the infrared radiation.

-

-

Sample Mounting:

-

Transfer a small amount of the mull onto the surface of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate using a spatula.

-

Place a second salt plate on top of the first and gently rotate the plates to spread the mull into a thin, uniform film. Ensure no air bubbles are trapped between the plates.

-

-

Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment to account for atmospheric water and carbon dioxide.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

The acquired sample spectrum will be automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Identify and label the major absorption bands. Note the characteristic peaks of the mineral oil (around 2925, 2855, 1460, and 1375 cm⁻¹) to avoid misinterpretation.

-

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and the fragmentation pattern of 1-Methyl-2-(trifluoromethyl)benzimidazole.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization

-

Sample Preparation:

-

Prepare a dilute solution of 1-Methyl-2-(trifluoromethyl)benzimidazole (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, such as a 5% phenyl-methylpolysiloxane column).

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 100°C) for 1-2 minutes, then ramp up at a rate of 10-20°C/min to a final temperature of 280-300°C and hold for several minutes.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

-

Data Acquisition:

-

Inject 1 µL of the prepared sample solution into the GC-MS system.

-

The compound will be separated from the solvent and any impurities on the GC column before entering the mass spectrometer.

-

The mass spectrometer will record the mass spectra of the eluting compounds.

-

-

Data Analysis:

-

Identify the peak corresponding to 1-Methyl-2-(trifluoromethyl)benzimidazole in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak ([M]⁺∙) and the major fragment ions.

-

Propose fragmentation pathways based on the observed m/z values.

-

Visualizations

The following diagrams illustrate the experimental workflows and the predicted fragmentation pathway.

References

A Technical Guide to the Crystal Structure of 1-Methyl-2-(trifluoromethyl)benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated crystal structure of 1-Methyl-2-(trifluoromethyl)benzimidazole. While direct crystallographic data for this specific molecule is not publicly available, this document leverages data from the closely related analogue, 2-trifluoromethyl-1H-benzimidazole, to infer structural properties and outline the necessary experimental protocols for its determination.

Introduction

1-Methyl-2-(trifluoromethyl)benzimidazole belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development. The introduction of a trifluoromethyl group can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Understanding the three-dimensional arrangement of atoms in the crystalline state is crucial for structure-activity relationship (SAR) studies, computational modeling, and the development of solid dosage forms.

This guide details the probable crystallographic parameters of 1-Methyl-2-(trifluoromethyl)benzimidazole based on its parent compound and provides standardized methodologies for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction.

Predicted Crystallographic Data

The crystallographic data for 2-trifluoromethyl-1H-benzimidazole provides a foundational basis for predicting the structural parameters of its N-methylated derivative. The addition of a methyl group at the N1 position is expected to alter the unit cell dimensions and intermolecular interactions, but the core benzimidazole and trifluoromethyl geometries should remain comparable.

Table 1: Crystallographic Data for 2-trifluoromethyl-1H-benzimidazole[1][2]

| Parameter | Value |

| Formula | C₈H₅F₃N₂ |

| Molecular Weight | 186.14 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbcm |

| a | 11.859 (2) Å |

| b | 7.2154 (14) Å |

| c | 19.508 (4) Å |

| V | 1669.2 (5) ų |

| Z | 8 |

| T | 293 K |

| μ (Mo Kα) | 0.14 mm⁻¹ |

Experimental Protocols

Synthesis of 1-Methyl-2-(trifluoromethyl)benzimidazole

The synthesis of N-alkylated benzimidazoles is a well-established chemical transformation. A common method involves the reaction of the parent benzimidazole with an alkylating agent in the presence of a base.

Materials:

-

2-(Trifluoromethyl)-1H-benzimidazole

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-(trifluoromethyl)-1H-benzimidazole (1.0 eq) in acetone or DMF, add a base such as potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the alkylating agent, methyl iodide (1.2 eq), dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 1-Methyl-2-(trifluoromethyl)benzimidazole.

Crystallization

The growth of single crystals suitable for X-ray diffraction is a critical step. Slow evaporation is a commonly employed and effective technique.

Materials:

-

Purified 1-Methyl-2-(trifluoromethyl)benzimidazole

-

Volatile solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture thereof)

-

Crystallization vial

Procedure:

-

Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture at room temperature or with gentle heating.

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution to a clean vial.

-

Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial for the formation of single crystals over several days to weeks.

Single-Crystal X-ray Diffraction

This is the definitive method for determining the three-dimensional structure of a crystalline solid.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.

-

Goniometer head

-

Cryostream for low-temperature data collection (optional but recommended)

Procedure:

-

Select a suitable single crystal of appropriate size and quality under a microscope.

-

Mount the crystal on a goniometer head.

-

Center the crystal in the X-ray beam.

-

Collect a preliminary set of diffraction frames to determine the unit cell parameters and crystal system.

-

Perform a full data collection by rotating the crystal through a range of angles.

-

Process the raw diffraction data, including integration of reflection intensities and absorption correction.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters.

Data Presentation

Upon successful structure determination, the following tables should be populated with the experimental data for 1-Methyl-2-(trifluoromethyl)benzimidazole.

Table 2: Expected Crystallographic Data and Structure Refinement Details

| Parameter | Expected Value |

| Formula | C₉H₇F₃N₂ |

| Molecular Weight | 200.16 g/mol |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| V (ų) | To be determined |

| Z | To be determined |

| T (K) | To be determined |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Reflections collected | To be determined |

| Independent reflections | To be determined |

| R(int) | To be determined |

| Final R indices [I>2σ(I)] | To be determined |

| wR2 (all data) | To be determined |

| Goodness-of-fit on F² | To be determined |

Concluding Remarks

The determination of the crystal structure of 1-Methyl-2-(trifluoromethyl)benzimidazole is an essential step in its development as a potential therapeutic agent or advanced material. The protocols outlined in this guide provide a robust framework for its synthesis, crystallization, and structural analysis. The resulting crystallographic data will be invaluable for understanding its solid-state properties, guiding further chemical modifications, and facilitating computational studies to predict its biological activity.

A Technical Guide to the Quantum Chemical Analysis of 1-Methyl-2-(trifluoromethyl)benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical investigation of 1-Methyl-2-(trifluoromethyl)benzimidazole, a molecule of interest in medicinal chemistry. Due to the limited availability of specific experimental and computational studies on this exact molecule, this document outlines a robust, standardized methodology based on established quantum chemical techniques widely applied to analogous benzimidazole derivatives. The presented data is based on closely related structures and serves as a blueprint for future computational work on the title compound.

Introduction

Benzimidazole and its derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities. The introduction of a trifluoromethyl group can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, making 1-Methyl-2-(trifluoromethyl)benzimidazole a compound of significant interest. Quantum chemical calculations provide a powerful, non-invasive tool to understand the structural, electronic, and spectroscopic properties of such molecules at the atomic level, offering insights that can guide drug design and development.

This guide details the standard protocols for performing Density Functional Theory (DFT) calculations to determine the optimized molecular geometry, vibrational frequencies, and electronic characteristics of 1-Methyl-2-(trifluoromethyl)benzimidazole.

Experimental and Computational Protocols

A combined experimental and computational approach is the gold standard for a thorough analysis. While experimental data for the title compound is sparse, a typical workflow would involve the following.

Experimental Spectroscopy (for validation)

For validation of the theoretical calculations, experimental spectroscopic data is crucial. The National Institute of Standards and Technology (NIST) database contains an experimental Infrared (IR) spectrum for 1-Methyl-2-(trifluoromethyl)benzimidazole (CAS Registry Number: 384-46-3) in the solid phase (mineral oil mull).[1] This spectrum can be used to compare with the calculated vibrational frequencies.

Computational Methodology

The computational investigation of 1-Methyl-2-(trifluoromethyl)benzimidazole would typically be performed using the Gaussian suite of programs. The methodology described below is based on protocols commonly used for similar benzimidazole derivatives.[2][3]

Workflow for Quantum Chemical Calculations:

Caption: General workflow for the quantum chemical analysis of a molecule.

Detailed Steps:

-

Molecular Structure Input: The initial 3D structure of 1-Methyl-2-(trifluoromethyl)benzimidazole is created using molecular modeling software.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common and effective method is the B3LYP functional with a 6-311++G(d,p) basis set.[3] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide theoretical IR and Raman spectra.

-

Electronic Property Calculations: The optimized geometry is then used to calculate various electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the Molecular Electrostatic Potential (MEP).

Data Presentation

The following tables present representative data for a closely related molecule, 2-(trifluoromethyl)benzimidazole , based on available crystallographic and computational studies.[4][5] This data serves as an illustrative example of the expected values for 1-Methyl-2-(trifluoromethyl)benzimidazole.

Optimized Geometrical Parameters (Illustrative for a related molecule)

The table below shows a comparison of selected experimental bond lengths and angles for 2-(trifluoromethyl)benzimidazole from X-ray diffraction data and calculated values for a similar benzimidazole derivative.

| Parameter | Bond | Experimental (Å)[4] | Calculated (Å) (Representative) |

| Bond Lengths | C-N (imidazole) | 1.323 | ~1.33 |

| C-C (imidazole) | 1.454 | ~1.46 | |

| C-F | 1.305 | ~1.34 | |

| C-C (benzene) | 1.36 - 1.40 | ~1.39 - 1.41 |

| Parameter | Angle | Experimental (°)[4] | Calculated (°) (Representative) |

| Bond Angles | N-C-N (imidazole) | ~110-112 | ~111 |

| C-N-C (imidazole) | ~105-108 | ~107 | |

| F-C-F | ~106-108 | ~107 |

Vibrational Frequencies (Illustrative Comparison)

The calculated vibrational frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values. Below is a qualitative comparison of expected vibrational modes.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H stretching (aromatic) | 3100 - 3000 |

| C-H stretching (methyl) | 3000 - 2850 |

| C=N stretching | 1620 - 1580 |

| C=C stretching (aromatic) | 1600 - 1450 |

| C-F stretching | 1350 - 1100 |

| Ring breathing modes | 1000 - 700 |

The experimental IR spectrum from NIST for 1-Methyl-2-(trifluoromethyl)benzimidazole can be used for a direct comparison with the scaled theoretical frequencies.[1]

Electronic Properties (Illustrative)

The HOMO and LUMO energies are crucial for understanding the chemical reactivity and electronic transitions of a molecule.

| Property | Value (eV) (Representative) |

| HOMO Energy | ~ -6.0 to -7.0 |

| LUMO Energy | ~ -1.0 to -2.0 |

| HOMO-LUMO Energy Gap (ΔE) | ~ 4.0 to 5.0 |

A smaller HOMO-LUMO gap generally indicates a more reactive molecule.[6]

Visualization of Key Concepts

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule.

References

- 1. 1-Methyl-2-trifluoro-methyl benzimidazole [webbook.nist.gov]

- 2. Crystal structure, Hirshfeld surface analysis and density functional theory study of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular structure and vibrational spectra of 2- and 5-methylbenzimidazole molecules by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Trifluoromethyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. lupinepublishers.com [lupinepublishers.com]

The Ascendant Trajectory of 1-Methylbenzimidazoles: A Technical Guide to Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a privileged structure in medicinal chemistry, continues to be a focal point for the discovery of novel therapeutic agents. Among its numerous derivatives, 1-methylbenzimidazoles have emerged as a particularly promising class, exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, discovery, and mechanisms of action of novel 1-methylbenzimidazole derivatives, tailored for researchers and professionals in the field of drug development.

Synthetic Strategies: Building the 1-Methylbenzimidazole Core

The synthesis of 1-methylbenzimidazole derivatives can be broadly approached through two main strategies: direct methylation of a pre-formed benzimidazole ring or by constructing the benzimidazole ring from an N-methylated precursor.

A common and direct method involves the N-alkylation of a benzimidazole scaffold. This is typically achieved by treating the parent benzimidazole with a methylating agent, such as methyl iodide, in the presence of a base like potassium hydroxide in a suitable solvent like acetone.

Alternatively, the synthesis can commence with N-methyl-o-phenylenediamine, which is then cyclized with various reagents to introduce substituents at the 2-position. This approach offers flexibility in the introduction of diverse functional groups.

The general synthetic workflow can be visualized as follows:

Biological Activities and Quantitative Data

1-Methylbenzimidazole derivatives have demonstrated a remarkable range of pharmacological effects, including antimicrobial, anticancer, and enzyme inhibitory activities. The following tables summarize key quantitative data from various studies, highlighting the potential of these compounds.

Antimicrobial Activity

| Compound ID | Substituent at C2 | Target Organism | MIC (µg/mL) | Reference |

| 3ag | 1H-indol-3-yl | Mycobacterium smegmatis | 3.9 | [1] |

| 3ag | 1H-indol-3-yl | Candida albicans | 3.9 | [1] |

| 3aq | 5-Bromo-1H-indol-3-yl | Candida albicans | 3.9 | [1] |

| - | Phenyl-substituted benzyl ethers | - | 0.39-0.78 | [2] |

| - | bis-benzimidazole diamidine | - | 0.12-0.5 | [2] |

Anticancer Activity

| Compound ID | Substituents | Cell Line | IC50 (µM) | Reference |

| 2a | 1-(p-tolyl)-2-methyl | A549 (Lung Carcinoma) | 111.70 | [3] |

| 2a | 1-(p-tolyl)-2-methyl | DLD-1 (Colon Carcinoma) | 185.30 | [3] |

| 1 | 2-methyl | - | 0.42 (LC50, µg/mL) | [4] |

| 4b | 1,2,4-triazole derivative | A549 (Lung Carcinoma) | 7.34 | [5] |

| 4h | 1,2,4-triazole derivative | A549 (Lung Carcinoma) | 4.56 | [5] |

Enzyme Inhibitory Activity

| Compound ID | Target Enzyme | IC50 | Reference |

| 19A10 | PARP1 | 4.62 nM | [6] |

| - | Topoisomerase I | - | [5] |

Mechanism of Action: Modulation of PAR1 Signaling

Recent studies have indicated that certain benzimidazole derivatives can modulate the activity of Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor involved in thrombosis and inflammation. These compounds can act as allosteric modulators, selectively inhibiting the Gq signaling pathway without affecting other downstream pathways.[7][8] This selective inhibition presents a promising therapeutic strategy for developing antiplatelet and anti-inflammatory agents with potentially fewer side effects.

The signaling pathway of PAR1 and the point of intervention by benzimidazole derivatives can be illustrated as follows:

Experimental Protocols

This section provides detailed methodologies for the synthesis of key 1-methylbenzimidazole derivatives, which can be adapted for the synthesis of a variety of analogues.

Protocol 1: Synthesis of 2-Amino-1-methylbenzimidazole

This protocol describes the synthesis of a key intermediate for further derivatization.

Materials:

-

1H-benzimidazol-2-amine

-

Potassium hydroxide (KOH)

-

Methyl iodide (CH₃I)

-

Acetone

-

Ice

-

Water

-

Ethyl acetate (EA)

-

Silica gel for column chromatography

-

Petroleum ether (PE)

Procedure:

-

Dissolve 1H-benzimidazol-2-amine (4.1 mmol) in 15 mL of acetone in a 50 mL single-mouth pear-shaped flask.

-

Add powdered potassium hydroxide (8.2 mmol) to the solution and stir at room temperature for 10 minutes.

-

Cool the reaction mixture in an ice-water bath.

-

Add methyl iodide (4.5 mmol) dropwise to the cooled mixture and continue stirring for 10 minutes. Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to warm to room temperature.

-

Add 15 mL of water to the reaction mixture and remove the solvent under reduced pressure.

-

Extract the aqueous layer three times with 10 mL of ethyl acetate.

-

Combine the organic phases, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography using a petroleum ether:ethyl acetate (50:1) eluent system to obtain the final product.[9]

Protocol 2: Synthesis of 1,2-Disubstituted Benzimidazole Derivatives

This protocol outlines a general procedure for the synthesis of 1,2-disubstituted benzimidazoles via condensation.

Materials:

-

o-Phenylenediamine or its substituted derivatives

-

Aromatic aldehydes

-

Ethanol

-

Hydrochloric acid (catalytic amount)

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.

-

Add the desired aromatic aldehyde (1 equivalent) to the solution.

-

Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the progress of the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice with stirring.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,2-disubstituted benzimidazole derivative.

Protocol 3: Antimicrobial Susceptibility Testing (Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

-

Synthesized 1-methylbenzimidazole derivatives

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Standard antimicrobial agents (positive controls)

-

Solvent for dissolving compounds (e.g., DMSO)

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in the appropriate broth medium to achieve a range of concentrations.

-

Prepare a standardized inoculum of the test microorganism and add it to each well.

-

Include a positive control (medium with inoculum and a standard antimicrobial agent), a negative control (medium with inoculum and without any compound), and a sterility control (medium only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1][2]

References

- 1. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. banglajol.info [banglajol.info]

- 5. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High affinity and low PARP-trapping benzimidazole derivatives as a potential warhead for PARP1 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation of PAR(1) signalling by benzimidazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of PAR1 signalling by benzimidazole compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-AMINO-1-METHYLBENZIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

Initial Biological Screening of 1-Methyl-2-(trifluoromethyl)benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of 1-Methyl-2-(trifluoromethyl)benzimidazole and its closely related analogues. The benzimidazole scaffold, particularly when substituted with a trifluoromethyl group, has garnered significant interest in medicinal chemistry due to its broad spectrum of biological activities. This document collates available data on its antimicrobial, anticancer, and antiparasitic properties, details the experimental protocols for its evaluation, and visualizes key pathways and workflows.

Biological Activities

The 2-(trifluoromethyl)benzimidazole core has demonstrated a wide range of pharmacological activities. While data specifically for the 1-methyl derivative is limited, the broader class of compounds has shown promise in several therapeutic areas.

Anticancer Activity

Derivatives of 2-(trifluoromethyl)benzimidazole have been investigated for their potential as anticancer agents. One significant mechanism of action identified for a derivative is the induction of ferroptosis, a form of iron-dependent programmed cell death. This is achieved through the inhibition of the cystine/glutamate antiporter (system Xc-), leading to glutathione depletion and subsequent accumulation of lipid reactive oxygen species.[1][2] This novel mechanism suggests potential applications in treating cancers that are resistant to other forms of apoptosis.

Antimicrobial Activity

The benzimidazole scaffold is a well-established pharmacophore in antimicrobial agents.[3] Derivatives of 2-(trifluoromethyl)benzimidazole have been synthesized and evaluated for their activity against various bacterial and fungal strains.[4] Structure-activity relationship (SAR) studies have revealed that substitutions on the benzimidazole ring can significantly influence the antimicrobial spectrum and potency.

Antiparasitic and Antiprotozoal Activity

Various 2-(trifluoromethyl)benzimidazole derivatives have been synthesized and tested in vitro against a range of protozoan parasites, including Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica, as well as the helminth Trichinella spiralis.[5][6] These studies have indicated that some derivatives are more potent than standard drugs like albendazole and metronidazole.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activity of 1-Methyl-2-(trifluoromethyl)benzimidazole and its close analogues.

Table 1: Anticancer Activity of 2-(Trifluoromethyl)benzimidazole Derivatives

| Compound | Cell Line | Assay | Activity Metric | Value | Reference |

| FA16 (a 2-(trifluoromethyl)benzimidazole derivative) | HepG2 | Ferroptosis Induction | EC50 | Single-digit µM | [2] |

| Various Benzimidazole-based anthelmintics | Pancreatic, Paraganglioma, Colorectal Cancer Cell Lines | MTT Assay | IC50 | 0.01 µM to 3.29 µM | [7] |

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

| Compound Class | Organism(s) | Assay | Activity Metric | Value Range | Reference |

| 5-Halo-benzimidazole derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Broth Microdilution | MIC | Comparable to Ciprofloxacin | [4] |

| Benzimidazole-hydrazone compounds | Candida species | Not Specified | LD50 | 126.33-368.72 µg/mL | [8] |

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9] The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 1-Methyl-2-(trifluoromethyl)benzimidazole) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-only and untreated controls.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing the formazan crystals to form.

-

Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against compound concentration.

Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[10]

Protocol:

-

Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.

-

Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.

Visualizations

Signaling Pathway: Ferroptosis Induction

Caption: Ferroptosis induction by a 2-(trifluoromethyl)benzimidazole derivative.

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: General workflow for antimicrobial susceptibility testing.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The Regulatory Effects and the Signaling Pathways of Natural Bioactive Compounds on Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

Navigating the Physicochemical Landscape of 1-Methyl-2-(trifluoromethyl)benzimidazole: A Technical Guide to Solubility and Stability Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2-(trifluoromethyl)benzimidazole is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its effective development and application. This technical guide provides a comprehensive framework for evaluating these critical physicochemical properties. In the absence of extensive published data for this specific molecule, this document outlines standardized experimental protocols for determining kinetic and thermodynamic solubility, as well as for conducting forced degradation studies in line with regulatory expectations. The methodologies presented herein are intended to equip researchers with the necessary tools to generate reliable data, ensuring the quality, efficacy, and safety of formulations containing 1-Methyl-2-(trifluoromethyl)benzimidazole.

Introduction

The benzimidazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities. The introduction of a methyl group at the 1-position and a trifluoromethyl group at the 2-position of the benzimidazole ring system can significantly influence its physicochemical properties, including solubility and stability. The trifluoromethyl group, in particular, is known to impact lipophilicity, metabolic stability, and binding affinity.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of a compound is essential before embarking on detailed solubility and stability studies.

| Property | Value | Source |

| Molecular Formula | C₉H₇F₃N₂ | NIST[1] |

| Molecular Weight | 200.16 g/mol | NIST[1] |

| Melting Point | 95-96 °C | NIST[1] |

| Appearance | Solid (predicted) | General Knowledge |

| pKa | Not available | |

| LogP | Not available |

The parent compound, 2-(Trifluoromethyl)-1H-benzimidazole, is described as "practically insoluble" in water, suggesting that 1-Methyl-2-(trifluoromethyl)benzimidazole is also likely to exhibit low aqueous solubility.[2]

Solubility Assessment

Solubility is a critical determinant of a drug's bioavailability and formulation feasibility. Two key types of solubility are typically measured: kinetic and thermodynamic.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound in solution when it is rapidly prepared from a stock solution (typically in DMSO) and an aqueous buffer. It is a high-throughput method often used in early drug discovery to identify compounds with potential solubility liabilities.[3][4]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 1-Methyl-2-(trifluoromethyl)benzimidazole in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).

-

Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[5]

-

Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

-

Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.

Caption: Workflow for the determination of thermodynamic solubility.

Data Presentation: Solubility of 1-Methyl-2-(trifluoromethyl)benzimidazole

| Solvent/Buffer (pH) | Temperature (°C) | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |

| Water | 25 | Data to be generated | Data to be generated |

| PBS (7.4) | 25 | Data to be generated | Data to be generated |

| SGF (1.2) | 37 | Data to be generated | Data to be generated |

| SIF (6.8) | 37 | Data to be generated | Data to be generated |

| Ethanol | 25 | Data to be generated | Data to be generated |

| Propylene Glycol | 25 | Data to be generated | Data to be generated |

| PEG 400 | 25 | Data to be generated | Data to be generated |

Stability Assessment

Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule. [6][7]These studies are guided by the International Council for Harmonisation (ICH) guidelines. [8][9][10][11]

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing to generate degradation products. [12]

-

Sample Preparation: Prepare solutions of 1-Methyl-2-(trifluoromethyl)benzimidazole in appropriate solvents.

-

Stress Conditions: Expose the solutions to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound and a solution at 80°C for 48 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a photodiode array detector).

-

Data Analysis:

-

Determine the percentage of the parent compound remaining.

-

Identify and quantify any degradation products.

-

Propose potential degradation pathways.

-

Logical Flow for Forced Degradation Studies

References

- 1. 1-Methyl-2-trifluoro-methyl benzimidazole [webbook.nist.gov]

- 2. 2-(Trifluoromethyl)benzimidazole | 312-73-2 [chemicalbook.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. biopharminternational.com [biopharminternational.com]

- 7. acdlabs.com [acdlabs.com]

- 8. database.ich.org [database.ich.org]

- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 10. pharma.gally.ch [pharma.gally.ch]

- 11. snscourseware.org [snscourseware.org]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Technical Guide: Chemical Properties and Analysis of 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole (CAS 384-46-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole, identified by CAS number 384-46-3, is a fluorinated benzimidazole derivative. The benzimidazole scaffold is a prominent heterocyclic pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The presence of a trifluoromethyl group can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known chemical properties, experimental protocols for their determination, and insights into the potential biological significance of this compound based on related structures.

Chemical and Physical Properties

The chemical and physical properties of 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole are summarized in the table below.

| Property | Value | Source |

| CAS Number | 384-46-3 | [3] |

| Molecular Formula | C₉H₇F₃N₂ | [3] |

| Molecular Weight | 200.16 g/mol | [3] |

| IUPAC Name | 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole | [3] |

| Melting Point | 95-96 °C | [3] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not explicitly quantified. General solubility tests in water, acids, and bases can be performed.[4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole.

Infrared (IR) Spectroscopy

An IR spectrum for this compound is available from the NIST WebBook, recorded as a solid in a mineral oil mull.[3] Key characteristic peaks would be expected for the C-N, C=N, aromatic C-H, and C-F stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the molecular structure. The expected chemical shifts would provide information on the different proton and carbon environments within the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.[5] The molecular ion peak would be expected at an m/z corresponding to the molecular weight (200.16).

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key chemical properties and for spectroscopic analysis of organic compounds like 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole.

Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity.[6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Finely powder a small, dry sample of the compound using a mortar and pestle.[7]

-

Pack the powdered sample into a capillary tube to a depth of 2-3 mm by tapping the sealed end on a hard surface.[7]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point.

Determination of Boiling Point (for liquid compounds)

While this compound is a solid at room temperature, this protocol is included for completeness in the analysis of organic compounds.

Apparatus:

-

Thiele tube or other heating apparatus

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating oil (e.g., mineral oil)

Procedure:

-

Place a few milliliters of the liquid into a small test tube.

-

Invert a capillary tube (sealed end up) and place it into the liquid in the test tube.[8]

-

Attach the test tube to a thermometer and immerse it in a heating bath (Thiele tube).[9]

-

Heat the bath gently and uniformly.[8]

-

A stream of bubbles will emerge from the open end of the capillary tube as the liquid vaporizes and displaces the air.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool.

-

The temperature at which the liquid just begins to re-enter the capillary tube is the boiling point.[8]

Determination of Solubility

Solubility tests provide information about the polarity and the presence of acidic or basic functional groups.

Apparatus:

-

Small test tubes

-

Spatula

-

Solvents: Water, 5% HCl (aq), 5% NaOH (aq), Diethyl ether, Ethanol.

Procedure:

-

Place approximately 25 mg of the compound into a small test tube.[10]

-

Add 0.75 mL of the solvent in small portions, shaking vigorously after each addition.[10]

-

Observe whether the compound dissolves completely.

-

If the compound is soluble in water, test the solution with litmus paper to determine its acidity or basicity.[4]

-

Record the compound as soluble or insoluble in each solvent.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[11]

Apparatus:

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

-

Spatula

Procedure (for a solid sample using ATR):

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage.

-

Apply pressure using the clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[12][13]

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Volumetric flask and pipette

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

Procedure:

-

Accurately weigh 5-10 mg of the purified compound.[12]

-

Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent in a small vial.[12]

-

Transfer the solution into a clean, dry NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR, ¹³C NMR, and other relevant NMR spectra (e.g., DEPT) according to the instrument's standard operating procedures.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide structural information through fragmentation patterns.[14]

Apparatus:

-

Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI)

Procedure (general for EI-MS):

-

Introduce a small amount of the volatile sample into the ion source of the mass spectrometer.[14]

-

The sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[14]

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[14]

-

A detector measures the abundance of each ion, generating a mass spectrum.

Logical and Signaling Pathway Visualizations

Experimental Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the characterization of an organic compound such as 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole.

Caption: A logical workflow for the synthesis, purification, and characterization of an organic compound.

Hypothetical Signaling Pathway for Benzimidazole Derivatives

While the specific signaling pathway for 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole has not been elucidated, many benzimidazole derivatives are known to exhibit anticancer activity by interfering with key cellular processes.[15][16] The diagram below illustrates a hypothetical signaling pathway based on the known mechanisms of action for this class of compounds, such as the inhibition of topoisomerase and microtubules.

References

- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. 1-Methyl-2-trifluoro-methyl benzimidazole [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fiveable.me [fiveable.me]

- 6. athabascau.ca [athabascau.ca]

- 7. byjus.com [byjus.com]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 14. chem.libretexts.org [chem.libretexts.org]